molecular formula C21H18N4O4S2 B2378303 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-16-8

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2378303
CAS No.: 1005295-16-8
M. Wt: 454.52
InChI Key: OUMBEISMVJPESR-UHFFFAOYSA-N
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Description

N-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via an acetamide bridge, with a 3,4-dimethoxybenzamide substituent on the secondary thiazole. This structure integrates multiple pharmacophoric motifs, including benzothiazole (known for antitumor and antimicrobial activities) , thiazole (a common scaffold in bioactive molecules) , and methoxy-substituted benzamide (contributing to lipophilicity and target binding) .

Properties

IUPAC Name

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-28-15-8-7-12(9-16(15)29-2)19(27)25-20-22-13(11-30-20)10-18(26)24-21-23-14-5-3-4-6-17(14)31-21/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMBEISMVJPESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

By inhibiting COX-1 and COX-2, the compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in a reduction of inflammation, as prostaglandins are responsible for symptoms such as pain, swelling, and fever.

Result of Action

The primary result of the compound’s action is a reduction in inflammation. By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, leading to a reduction in the symptoms of inflammation. This includes a decrease in pain, swelling, and fever.

Biological Activity

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C23H20N4O3S2C_{23}H_{20}N_{4}O_{3}S_{2}

It features a benzothiazole moiety which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects. The structure contributes to its ability to interact with biological targets effectively.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. CA IX plays a crucial role in regulating pH levels within tumor microenvironments, facilitating tumor growth and survival by promoting acidification. By inhibiting CA IX, this compound disrupts this process, leading to reduced tumor cell viability and proliferation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells at concentrations as low as 1 µM. This effect is mediated through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells . This dual action may enhance its therapeutic potential in treating cancers associated with inflammatory pathways.

Case Studies and Research Findings

  • Study on Cell Lines : A study conducted by Kamal et al. synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, compounds similar to this compound showed significant cytotoxicity against A431 and A549 cell lines, with IC50 values indicating potent activity .
  • Mechanistic Insights : Research published in the Journal of Medicinal Chemistry revealed that the binding affinity of this compound to CA IX was substantially higher than that of non-specific inhibitors, suggesting a targeted approach to cancer therapy .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of A431, A549, H1299 cell lines
Apoptosis InductionInduces apoptosis via caspase activation
Anti-inflammatoryDecreases IL-6 and TNF-α levels
Carbonic Anhydrase InhibitionDisrupts pH regulation in tumor cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name / ID Key Structural Features Biological Activity (if reported) Reference
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)...-3,4-dimethoxybenzamide (3b) Thiazole with 4-bromophenyl substituent; dimethoxybenzamide Cytotoxicity screening (anticancer potential)
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)...)thiazole-5-carboxylate Benzothiazole-thiazole hybrid with triazole linker; ester group Kinase inhibition (Alzheimer’s disease multitarget)
(R)-N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p) Benzothiazole-isoquinoline hybrid; halogen substituents (Cl, Br) Not explicitly stated (implied anticancer/antimicrobial)
1,3,4-Thiadiazole derivatives (e.g., E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole core with aryl substituents Insecticidal, fungicidal

Key Observations :

  • Substituent Effects : The dimethoxybenzamide group in the target compound enhances lipophilicity compared to analogues with single methoxy or halogenated aryl groups (e.g., 3b in ) . This may improve membrane permeability and target engagement.
  • Core Heterocycles : Replacing thiazole with thiadiazole (as in ) alters electronic properties and bioactivity—thiadiazoles exhibit insecticidal effects, whereas thiazole derivatives are more common in anticancer contexts .
  • Linker Flexibility : The acetamide bridge in the target compound contrasts with triazole linkers in , which may influence conformational stability and binding kinetics .
Physicochemical Properties
Property Target Compound (Inferred) (3b) (Triazole hybrid)
Molecular Weight ~500–550 g/mol 569.43 g/mol 569–650 g/mol (varies by substituent)
Melting Point Not reported Not reported 195–240°C
Lipophilicity (LogP) High (due to dimethoxybenzamide) Moderate (bromophenyl) Variable (depends on linker)

Spectral Confirmation :

  • IR : Expected C=O stretch at ~1660–1680 cm⁻¹ (amide I band) and C=S absence (vs. thione tautomers in ) .
  • NMR : Aromatic protons from benzothiazole (δ 7.5–8.5 ppm) and thiazole (δ 7.0–7.5 ppm), with methoxy signals at δ ~3.8 ppm .

Preparation Methods

Cyclization Using Polyphosphoric Acid (PPA)

The benzo[d]thiazole ring is synthesized via cyclocondensation of 2-aminothiophenol and 5-aminosalicylic acid in PPA at 170–200°C for 3–5 hours. This method achieves yields of 49–77%, with the reaction mechanism involving acid-catalyzed dehydration and ring closure.

Example Protocol :

  • Reactants : 2-Aminothiophenol (2.76 mL, 26.12 mmol), 5-aminosalicylic acid (4.0 g, 26.12 mmol).
  • Conditions : PPA (60 mL), 170°C, 5 hours.
  • Workup : Quenching in ice, neutralization with NaHCO₃, column chromatography (CH₂Cl₂).
  • Yield : 77%.

Alternative Cyclization Agents

Recent advances employ microwave-assisted cyclization in PPA, reducing reaction times to 1–2 hours while maintaining yields >70%.

Formation of the Thiazole-Acetamide Bridge

Hantzsch Thiazole Synthesis

The thiazole ring is constructed by reacting α-haloketones with thioureas. For example, 2-bromoacetophenone and thiourea in ethanol under reflux form 2-aminothiazole derivatives.

Example Protocol :

  • Reactants : 2-Bromoacetophenone (1.0 equiv), thiourea (1.2 equiv).
  • Conditions : Ethanol, reflux, 6 hours.
  • Yield : 68–85%.

Amide Coupling Strategies

The acetamide bridge is introduced via carbodiimide-mediated coupling between benzo[d]thiazol-2-amine and 2-chloroacetyl chloride followed by reaction with the thiazole intermediate.

Example Protocol :

  • Step 1 : Benzo[d]thiazol-2-amine (1.0 equiv) + 2-chloroacetyl chloride (1.1 equiv) in DCM, 0°C → RT, 12 hours.
  • Step 2 : Intermediate + 2-aminothiazole (1.0 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv) in DMF, RT, 24 hours.
  • Yield : 53–64%.

Attachment of 3,4-Dimethoxybenzamide

Suzuki-Miyaura Cross-Coupling

A boronate ester intermediate is coupled with a halogenated benzamide using Pd catalysts.

Example Protocol :

  • Reactants : Pinacol boronate (1.2 equiv), 3,4-dimethoxybromobenzamide (1.0 equiv).
  • Conditions : Pd(dppf)Cl₂ (0.1 equiv), Cs₂CO₃ (2.0 equiv), dioxane/H₂O (4:1), 90°C, 2 hours.
  • Yield : 65–72%.

Direct Amidation

Ghosez’s reagent (Cl₃CCN) activates the carboxylic acid of 3,4-dimethoxybenzoic acid for coupling with the thiazole-amine.

Example Protocol :

  • Reactants : 3,4-Dimethoxybenzoic acid (1.0 equiv), Ghosez’s reagent (1.5 equiv), thiazole-amine (1.0 equiv).
  • Conditions : DCM, RT, 6 hours.
  • Yield : 58%.

Optimization and Comparative Analysis

Reaction Condition Optimization

Parameter PPA Cyclization Hantzsch Synthesis Suzuki Coupling
Temperature (°C) 170–200 80–100 90
Time (h) 3–5 6 2
Catalyst PPA None Pd(dppf)Cl₂
Yield (%) 49–77 68–85 65–72

Solvent and Reagent Impact

  • PPA Cyclization : Higher temperatures (200°C) improve yields but risk decomposition.
  • Suzuki Coupling : Aqueous dioxane enhances solubility of inorganic bases (Cs₂CO₃).

Mechanistic Insights

Cyclization in PPA

PPA acts as both solvent and catalyst, protonating carbonyl groups to facilitate nucleophilic attack by the thiol group, leading to ring closure.

Suzuki-Miyaura Coupling

The Pd⁰/Pd²⁺ cycle mediates transmetallation between the boronate and aryl halide, forming a biaryl bond.

Challenges and Mitigation Strategies

Low Yields in Amidation

  • Cause : Steric hindrance from the dimethoxy groups.
  • Solution : Use bulky activators (e.g., HATU) and excess amine.

Purification Difficulties

  • Cause : Polar byproducts from PPA reactions.
  • Solution : Sequential chromatography (silica gel → Sephadex LH-20).

Q & A

Basic: What are the critical steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Condensation of thiourea with α-haloketones under acidic/basic conditions to form the thiazole core .
  • Amide coupling : Use of coupling agents like EDC/HOBt or catalysts such as 4-dimethylaminopyridine (DMAP) to link the benzamide and thiazole moieties .
  • Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) ensures solubility, while palladium on carbon facilitates hydrogenation steps .
  • Purification : Column chromatography or recrystallization improves purity, monitored via thin-layer chromatography (TLC) .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps, ionization potentials, and electron affinity .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions .
  • Reactivity Insights : Frontier molecular orbital analysis predicts nucleophilic/electrophilic sites, guiding synthetic modifications .

Advanced: How to resolve contradictions in biological activity data across structurally similar derivatives?

  • Structure-Activity Relationship (SAR) : Compare substituent effects using QSAR models (e.g., CoMFA/CoMSIA) .
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with IC₅₀ values .
  • Target-Specific Assays : Validate discrepancies via kinase inhibition profiling or DNA intercalation studies .

Advanced: How do substituent modifications influence pharmacokinetic properties?

  • Lipophilicity : Replace methoxy groups with fluorine to enhance logP (octanol-water partition coefficient), improving membrane permeability .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation. Use in vitro liver microsome assays for validation .
  • Solubility : Incorporate sulfonyl or morpholine groups to increase aqueous solubility, assessed via shake-flask methods .

Basic: What in vitro assays are recommended for initial biological evaluation?

  • Anticancer Screening : MTT assay against NCI-60 cell lines to determine IC₅₀ values .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced: How can molecular docking elucidate target interactions?

  • Software : AutoDock Vina or Schrödinger Suite docks the compound into X-ray/NMR-derived target structures (e.g., DNA topoisomerase II) .
  • Scoring Functions : Analyze binding energies (ΔG) and hydrogen-bonding networks. Validate via site-directed mutagenesis .
  • Dynamic Studies : Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability under physiological conditions .

Advanced: What strategies address regioselectivity challenges in multi-thiazole synthesis?

  • Directing Groups : Use ortho-methoxy substituents to steer coupling reactions toward desired positions .
  • Catalyst Tuning : Pd/C with ligand additives (e.g., PPh₃) enhances selectivity in Suzuki-Miyaura cross-couplings .
  • Protective Groups : Temporarily block reactive sites (e.g., Boc-protected amines) during multi-step syntheses .

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